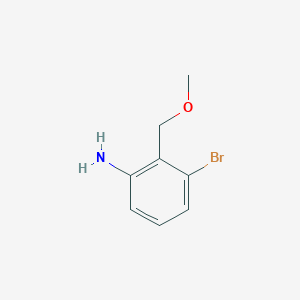
3-Bromo-2-(methoxymethyl)aniline
説明
3-Bromo-2-(methoxymethyl)aniline is a useful research compound. Its molecular formula is C8H10BrNO and its molecular weight is 216.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Bromo-2-(methoxymethyl)aniline is a compound that has garnered interest in various biological studies due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, potential mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 216.07 g/mol. The compound consists of a bromine atom at the 3-position and a methoxymethyl group at the 2-position on the aniline ring, which influences its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit various antimicrobial properties . The following table summarizes findings from studies on related compounds, highlighting their Minimum Inhibitory Concentration (MIC) values against different microbial strains.
| Compound | MIC (µM) | Microbial Strain |
|---|---|---|
| This compound | Not specified | Not directly tested |
| 4-Bromo-2-nitrotoluene | 273.8 | Various bacteria |
| 4-Chloro-2-methylaniline | 0.03 | Vibrio natrigens |
| 3-Bromoaniline | Variable | Staphylococcus aureus |
While specific data on the antimicrobial efficacy of this compound is limited, its structural similarities to other active compounds suggest potential effectiveness against microbial pathogens.
The exact mechanism of action for this compound remains largely undocumented. However, it can be hypothesized that its biological activity may involve:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in microbial metabolism.
- Disruption of Cell Membranes : The presence of halogen atoms like bromine often contributes to increased membrane permeability in bacterial cells.
Comparative Analysis with Related Compounds
The unique combination of functional groups in this compound allows for distinctive reactivity patterns compared to closely related compounds. For instance:
- Brominated Compounds : Generally exhibit higher reactivity due to the electronegative nature of bromine, which can enhance interactions with biological targets.
- Methoxy Group Influence : The methoxy group may provide additional stability and influence solubility, potentially affecting bioavailability.
Case Studies and Research Findings
While specific case studies focusing exclusively on this compound are scarce, research on related aniline derivatives provides insights into its potential applications:
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through enzyme modulation.
- Antimicrobial Studies : Investigations into other bromo-anilines have demonstrated significant activity against resistant strains of bacteria, suggesting a pathway for further exploration with this compound.
特性
IUPAC Name |
3-bromo-2-(methoxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPZHEAJNZJLJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097790-44-7 | |
| Record name | 3-bromo-2-(methoxymethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















